![molecular formula C19H20ClN3O4 B4023188 N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4023188.png)
N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation and reduction reactions. For example, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a related compound, was achieved through acylation and reduction, starting from 2,4-diethoxy-5-nitroaniline under specific conditions to ensure high yield and purity (Jin Ning-ren, 2012). Such methods may similarly apply to our target compound, highlighting the importance of optimizing reaction conditions for successful synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized using techniques like X-ray diffraction and spectroscopy. For instance, the crystal structure of N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide provided insights into the molecule's conformation, including hydrogen bonding and crystal packing, through X-ray diffraction (XRD) and spectroscopic methods (Mzgin Mohammed Ayoob & Farouq Emam Hawaiz, 2023). These techniques could similarly elucidate the structure of N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide.
Chemical Reactions and Properties
Benzamide derivatives engage in various chemical reactions, reflecting their broad reactivity profile. The synthesis and biological evaluation of similar compounds have shown their potential as antimicrobial agents, indicating a broad spectrum of activity against microorganisms (Tugba Ertan et al., 2007). This property could suggest potential applications for N-(3-chloro-4-methylphenyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide in fields requiring antimicrobial activity.
Future Directions
Given the importance of heterocyclic chemistry and the potential of oxazine derivatives in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest . Future research could focus on exploring the biological activities of this compound and its potential applications in drug discovery.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-12-4-5-13(9-17(12)20)22-19(24)16-10-14(23(25)26)6-7-18(16)21-11-15-3-2-8-27-15/h4-7,9-10,15,21H,2-3,8,11H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLXYXKUQNVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3CCCO3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-5-nitro-2-(oxolan-2-ylmethylamino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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